Boc-N-Me-D-Ser(Bzl)-OH
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Overview
Description
Boc-N-Methyl-D-Serine(Benzyl)-OH: is a derivative of the amino acid serine. It is commonly used in peptide synthesis due to its unique properties, which include the presence of a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. These modifications make it a valuable intermediate in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Serine: The synthesis begins with the protection of the hydroxyl group of serine using a benzyl group. This is typically achieved through benzylation reactions.
N-Methylation: The amino group of serine is then methylated to form N-methyl-D-serine.
Boc Protection: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of Boc-N-Methyl-D-Serine(Benzyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-N-Methyl-D-Serine(Benzyl)-OH can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can be used to remove the benzyl protecting group, yielding the free hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: N-Methyl-D-Serine.
Substitution: Deprotected serine derivatives.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-N-Methyl-D-Serine(Benzyl)-OH is widely used in the synthesis of peptides and proteins. Its protecting groups allow for selective reactions, making it a valuable intermediate.
Biology:
Enzyme Studies: The compound is used in the study of enzyme-substrate interactions, particularly in the context of serine proteases.
Medicine:
Drug Development: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for research and industrial applications.
Mechanism of Action
Molecular Targets and Pathways: Boc-N-Methyl-D-Serine(Benzyl)-OH primarily acts as a substrate or intermediate in chemical reactions. Its mechanism of action involves the selective protection and deprotection of functional groups, allowing for the synthesis of complex molecules. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions, while the benzyl group can be selectively removed under specific conditions.
Comparison with Similar Compounds
Boc-N-Methyl-L-Serine(Benzyl)-OH: Similar structure but with the L-isomer of serine.
Fmoc-N-Methyl-D-Serine(Benzyl)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Boc-N-Methyl-D-Threonine(Benzyl)-OH: Similar structure but with threonine instead of serine.
Uniqueness: Boc-N-Methyl-D-Serine(Benzyl)-OH is unique due to its combination of the Boc and benzyl protecting groups, along with the N-methylation of the amino group. This combination provides a high degree of selectivity and versatility in peptide synthesis, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKRSZPFMBQNCM-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](COCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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